

An In-Depth Technical Guide to the Enzymatic Targets of ML211

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Compound of Interest

Compound Name: ML-211

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic targets of the small molecule inhibitor, ML211. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize ML211 in preclinical research. This document summarizes key quantitative data, outlines detailed experimental protocols for target identification and validation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ML211

ML211 is a potent, carbamate-based dual inhibitor of Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), and the closely related Lysophospholipase 2 (LYPLA2)[1][2]. These enzymes play a crucial role in the post-translational modification of proteins through depalmitoylation, a process that regulates protein trafficking, localization, and signaling. Notably, LYPLA1 is responsible for the depalmitoylation of the oncogene HRas, making it a compelling target for cancer therapy research[1]. ML211 was identified through a high-throughput screening campaign and has been characterized as a valuable chemical probe for investigating the biological functions of LYPLA1 and LYPLA2[3][4][5].

Quantitative Inhibition Data

The inhibitory activity of ML211 against its primary targets and a known off-target has been quantified through various biochemical assays. The half-maximal inhibitory concentration

(IC50) and the 50% cytotoxic concentration (CC50) are key metrics for evaluating the potency and cellular toxicity of the compound.

| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type |
|---------------|-----------|-----------|------------------|
| LYPLA1 (APT1) | ML211 | 17 | Competitive ABPP |
| LYPLA2 | ML211 | 30 | Competitive ABPP |
| ABHD11 | ML211 | 10 | Competitive ABPP |

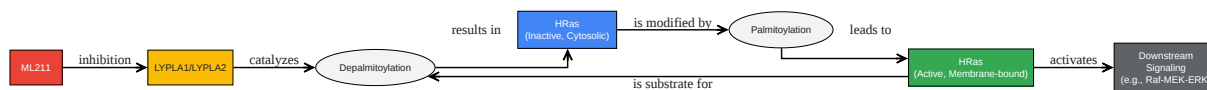
Data sourced from MedchemExpress and APExBIO product pages.[\[1\]](#)[\[2\]](#)

| Cell Line | Compound | CC50 (μM) | Assay Type |
|---------------|--------------------|-----------|-------------|
| Not Specified | ML211 | > 6 | WST-1 Assay |
| Not Specified | ML226 (anti-probe) | > 6 | WST-1 Assay |

Data sourced from Taizhou Crene Biotechnology Co., Ltd. product page.[\[6\]](#)

Signaling Pathway Involvement: The Role of LYPLA1/2 in Ras Signaling

LYPLA1 and LYPLA2 are serine hydrolases that catalyze the removal of palmitate groups from modified cysteine residues on proteins. One of the most critical substrates of LYPLA1 is the oncoprotein HRas[\[1\]](#). Palmitoylation is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their signaling activity. By removing the palmitate group, LYPLA1 can modulate the localization and, consequently, the signaling output of HRas. Inhibition of LYPLA1 by ML211 is therefore hypothesized to maintain HRas in its palmitoylated, membrane-associated, and active state, which could have complex downstream effects on cell growth and proliferation pathways.



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Caption: Role of LYPLA1/2 in the HRas palmitoylation cycle and its inhibition by ML211.

Experimental Protocols

The identification and characterization of ML211's enzymatic targets were achieved through a series of sophisticated proteomics and biochemical assays. Below are detailed methodologies for the key experiments cited in the literature.

Fluorescence Polarization-Based Competitive Activity-Based Protein Profiling (Fluopol-ABPP) for High-Throughput Screening

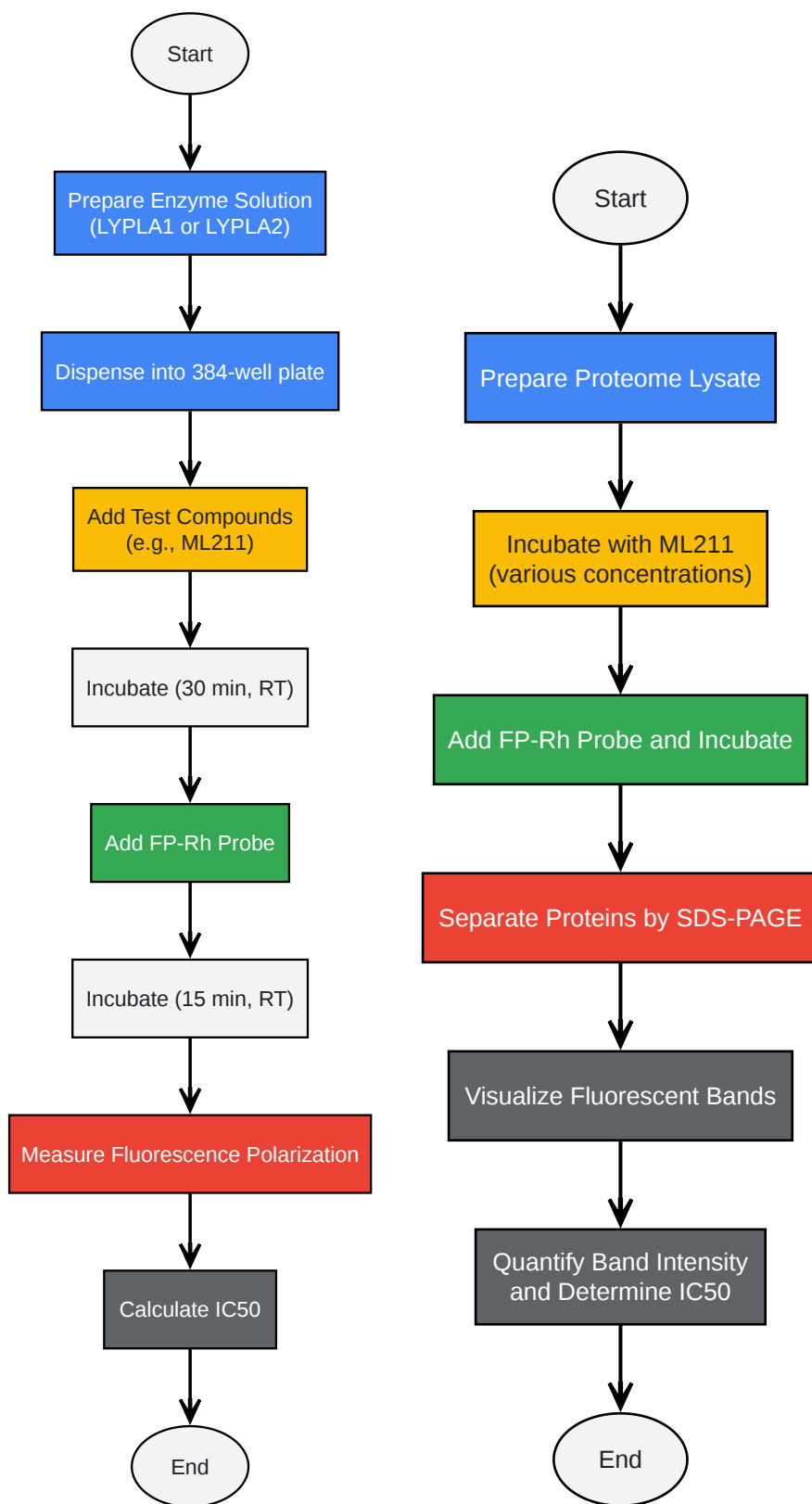
This assay was employed for the initial high-throughput screening to identify inhibitors of LYPLA1 and LYPLA2[3][4][5]. It measures the change in fluorescence polarization of a specific probe upon binding to its target enzyme, which is competed by the inhibitor.

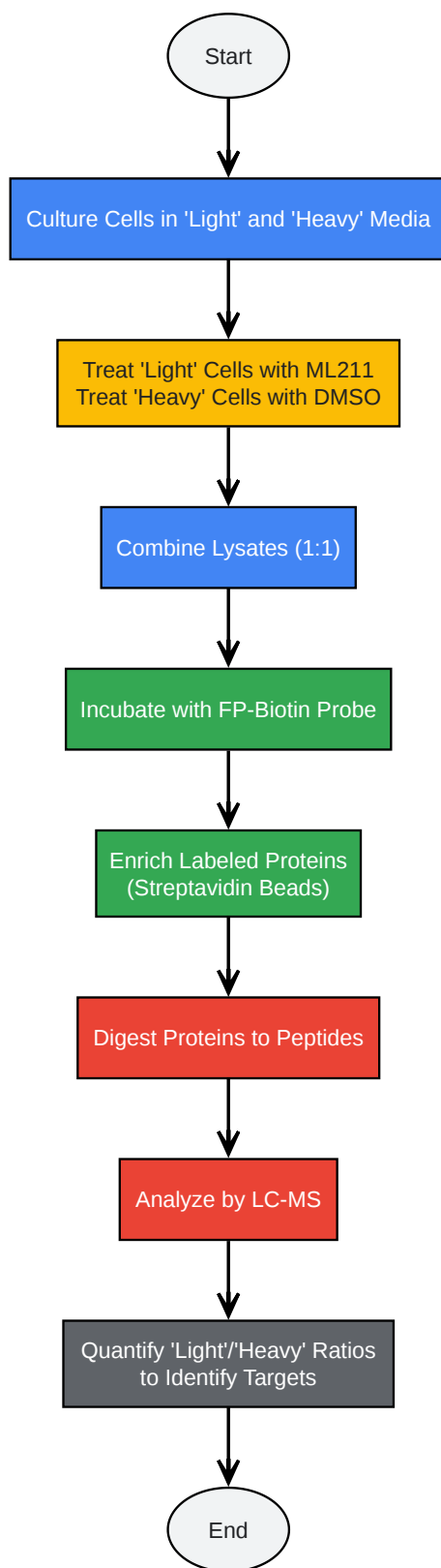
Materials:

- Purified recombinant LYPLA1 or LYPLA2 enzyme.
- Fluorophosphonate-rhodamine (FP-Rh) probe.
- Assay buffer (e.g., Phosphate-Buffered Saline, PBS).
- 384-well microplates.
- Test compounds (including ML211).
- Fluorescence polarization plate reader.

Procedure:

- Prepare a solution of the target enzyme (LYPLA1 or LYPLA2) in the assay buffer.
- Dispense the enzyme solution into the wells of a 384-well microplate.
- Add test compounds at various concentrations to the wells.
- Incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
- Add the FP-Rh probe to each well. The probe will bind to the active site of the enzyme that is not occupied by an inhibitor.
- Incubate for an additional period (e.g., 15 minutes) to allow the probe to react.
- Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the probe by the inhibitor.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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